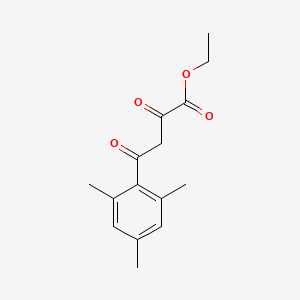

Ethyl 2,4-dioxo-4-(2,4,6-trimethylphenyl)butanoate

Description

Ethyl 2,4-dioxo-4-(2,4,6-trimethylphenyl)butanoate is a β-diketo ester derivative featuring a 2,4,6-trimethylphenyl substituent. These compounds are widely used as intermediates in organic synthesis, pharmaceuticals, and materials science due to their electrophilic diketone moieties, which participate in cyclization, condensation, and coordination reactions .

Properties

IUPAC Name |

ethyl 2,4-dioxo-4-(2,4,6-trimethylphenyl)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-5-19-15(18)13(17)8-12(16)14-10(3)6-9(2)7-11(14)4/h6-7H,5,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYNSQCXSPNYMPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1=C(C=C(C=C1C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,4-dioxo-4-(2,4,6-trimethylphenyl)butanoate typically involves the esterification of 2,4-dioxo-4-(2,4,6-trimethylphenyl)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of Ethyl 2,4-dioxo-4-(2,4,6-trimethylphenyl)butanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dioxo-4-(2,4,6-trimethylphenyl)butanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, forming diols.

Substitution: The trimethylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Diols.

Substitution: Halogenated or nitrated derivatives of the trimethylphenyl group.

Scientific Research Applications

Ethyl 2,4-dioxo-4-(2,4,6-trimethylphenyl)butanoate is utilized in various fields of scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Research on its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.

Mechanism of Action

The mechanism of action of Ethyl 2,4-dioxo-4-(2,4,6-trimethylphenyl)butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s oxo groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the trimethylphenyl group can interact with hydrophobic pockets in proteins, affecting their function .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural and functional attributes of Ethyl 2,4-dioxo-4-(2,4,6-trimethylphenyl)butanoate with its analogs:

*Calculated molecular weight based on structural formula.

Key Observations:

Substituent Effects: The 2,4,6-trimethylphenyl group introduces significant steric hindrance compared to the unsubstituted phenyl group in Ethyl 2,4-dioxo-4-phenylbutanoate. This hindrance may reduce reactivity in nucleophilic additions but enhance thermal stability . The boronate ester substituent in Ethyl 2,4-dioxo-4-(4-boronophenyl)butanoate enables applications in cross-coupling reactions (e.g., Suzuki-Miyaura), a feature absent in the trimethylphenyl analog .

Physical Properties: Ethyl 2,4-dioxo-4-phenylbutanoate is reported as a colorless to light yellow liquid , while the trimethylphenyl derivative is likely a crystalline solid due to increased symmetry and molecular weight.

Synthetic Routes :

- The phenyl analog is synthesized via peroxide-mediated oxidation of ethyl 2,4-dichloro-4-phenylbutyrate under alkaline conditions . The trimethylphenyl variant likely follows a similar pathway but requires a substituted starting material (e.g., 2,4,6-trimethylphenylbutyrate), which may necessitate modified reaction conditions to accommodate steric effects.

Biological Activity

Ethyl 2,4-dioxo-4-(2,4,6-trimethylphenyl)butanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₅H₁₈O₄

- Molecular Weight : 262.301 g/mol

- CAS Number : 203870-51-3

- MDL Number : MFCD12621845

The compound features a dioxo butanoate structure with a trimethylphenyl substituent, which contributes to its biological activity.

Synthesis

The synthesis of ethyl 2,4-dioxo-4-(2,4,6-trimethylphenyl)butanoate typically involves the reaction of diethyl oxalate with substituted acetophenones in the presence of a base such as sodium ethoxide. This method allows for the introduction of various aryl groups, which can modulate biological activity.

1. Src Kinase Inhibition

Recent studies have evaluated the Src kinase inhibitory activity of various derivatives of ethyl 2,4-dioxo-4-arylbutanoates. Src kinases are implicated in cancer progression and metastasis.

- Study Findings :

- The synthesized derivatives demonstrated moderate Src kinase inhibitory activity compared to staurosporine, a known inhibitor.

- Specific derivatives with different substituents showed varying levels of activity; for instance, compounds with halogen substitutions exhibited notable differences in their IC50 values (the concentration required to inhibit 50% of the enzyme activity) .

| Compound | Substituent | IC50 (µM) |

|---|---|---|

| 3a | None | 58.4 |

| 3b | 2-Chloro | 40.5 |

| 3c | 4-Methoxy | 35.0 |

| 3d | 3-Methyl | 90.3 |

2. Antioxidant Activity

Some derivatives have also been assessed for their antioxidant properties. The presence of hydroxyl groups in certain analogs enhances their ability to scavenge free radicals.

- Research Insights :

Case Study: Cancer Cell Lines

In a study involving various cancer cell lines (e.g., breast and prostate cancer), ethyl 2,4-dioxo-4-(2,4,6-trimethylphenyl)butanoate and its derivatives were tested for cytotoxic effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2,4-dioxo-4-(2,4,6-trimethylphenyl)butanoate, and what key reaction parameters influence yield?

- Methodological Answer : The compound can be synthesized via Claisen condensation or Michael addition, using ethyl acetoacetate derivatives and 2,4,6-trimethylphenylacetyl chloride as precursors. Critical parameters include reaction temperature (optimized at 60–80°C), solvent polarity (e.g., THF or DMF), and catalytic bases (e.g., NaH or KOtBu). Yield optimization requires strict anhydrous conditions to prevent hydrolysis of the ester group. Characterization of intermediates via TLC and GC-MS is recommended to monitor reaction progress .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to confirm the ester carbonyl (δ ~165–170 ppm) and dioxo groups (δ ~200–210 ppm). IR spectroscopy identifies C=O stretches (~1740 cm for ester, ~1700 cm for ketones).

- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves the spatial arrangement of the trimethylphenyl group and hydrogen-bonding networks. For example, SCXRD analysis of structurally analogous compounds reveals dihedral angles between aromatic rings (e.g., 6.13° in related ammonium salts) and hydrogen-bond geometries (e.g., N–H···Cl interactions) .

Q. What safety protocols are critical for handling Ethyl 2,4-dioxo-4-(2,4,6-trimethylphenyl)butanoate in laboratory settings?

- Methodological Answer : Refer to safety data sheets (SDS) for hazard mitigation. Use PPE (gloves, goggles) to avoid skin/eye contact. Store in a cool, dry environment (<25°C) under inert gas (N) to prevent degradation. Spill management requires neutralization with non-combustible absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic observations for this compound?

- Methodological Answer : Cross-validate data using complementary techniques:

- Density Functional Theory (DFT) : Compare computed NMR/IR spectra with experimental data to identify conformational flexibility (e.g., rotamers of the ester group).

- Variable-Temperature NMR : Detect dynamic processes (e.g., keto-enol tautomerism) that may explain spectral anomalies. Structural analogs show that substituents like trimethylphenyl groups reduce ring distortion effects, stabilizing specific conformations .

Q. What experimental strategies optimize the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Design of Experiments (DOE) : Perform accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation pathways. Monitor via HPLC for byproducts like 2,4,6-trimethylphenol (hydrolysis product).

- pH Stability : Buffered solutions (pH 3–9) reveal ester hydrolysis is minimal at pH 5–6 but accelerates under alkaline conditions. Stabilizers like ascorbic acid (0.1% w/v) can mitigate oxidation .

Q. How does the 2,4,6-trimethylphenyl substituent influence intermolecular interactions and crystallization behavior?

- Methodological Answer : The bulky trimethylphenyl group introduces steric hindrance, reducing π-π stacking but promoting van der Waals interactions. SCXRD of analogous compounds shows that steric effects lead to twisted molecular conformations (e.g., dihedral angles >5° between aromatic rings) and influence crystal packing motifs. Hydrogen-bond donor/acceptor sites (e.g., carbonyl groups) direct supramolecular assembly, as seen in N–H···Cl chains in related structures .

Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to identify reactive sites. For example, the dioxo group’s LUMO may favor nucleophilic attack at the β-keto position.

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich/depleted regions to predict regioselectivity. Structural analogs demonstrate that electron-withdrawing substituents enhance electrophilicity at the carbonyl carbons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.